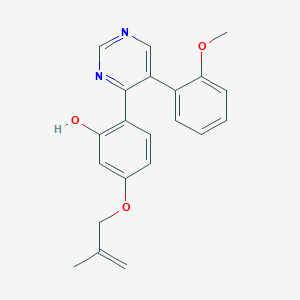
2-(5-(2-Methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-(2-Methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol, also known as Cmpd-7, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. Cmpd-7 belongs to the class of phenolic compounds and has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties.
Scientific Research Applications
Aldose Reductase Inhibitors and Antioxidants : Pyrido[1,2-a]pyrimidin-4-one derivatives, related to the mentioned compound, have been tested as aldose reductase inhibitors, showing activity in the micromolar/submicromolar range. These compounds, particularly those with a phenol or catechol moiety, also displayed significant antioxidant properties (La Motta et al., 2007).
Spin Interaction in Zinc Complexes : Research on Schiff bases, which are structurally related to the specified compound, has shown that these compounds can form zinc bis-phenolate complexes. These complexes exhibit interesting electrochemical properties and could be potential candidates for spintronic applications (Orio et al., 2010).
Corrosion Inhibition : Schiff base derivatives of vanillin, which are chemically akin to the compound , have been studied for their corrosion inhibition behavior on metals. These compounds act as effective inhibitors and could have applications in protecting industrial equipment from corrosion (Satpati et al., 2020).
Anticancer Activity : A Schiff base compound synthesized from vanillin, structurally similar to the compound of interest, has been tested for its anticancer activity against breast cancer cells. This indicates potential applications in developing new chemotherapeutic agents (Sukria et al., 2020).
Antifungal Activity : Derivatives of dimethylpyrimidin, which are structurally related, have been synthesized and tested for antifungal activity. This research suggests potential applications in developing new antifungal agents (Jafar et al., 2017).
Herbicides : Research on dimethoxypyrimidines and their analogues has shown that these compounds have significant herbicidal activity, indicating their potential use in agricultural applications (Nezu et al., 1996).
Antibacterial Agents : 2,4-Diamino-5-benzylpyrimidines, similar to the compound , have been studied for their in vitro activity against anaerobic organisms, showing potential as antibacterial agents (Roth et al., 1989).
Cancer Treatment : The compound BMS-777607, which is a substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, has been identified as a potent and selective Met kinase inhibitor with potential applications in cancer treatment (Schroeder et al., 2009).
properties
IUPAC Name |
2-[5-(2-methoxyphenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-14(2)12-26-15-8-9-17(19(24)10-15)21-18(11-22-13-23-21)16-6-4-5-7-20(16)25-3/h4-11,13,24H,1,12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJXJIIIVJEITK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=NC=NC=C2C3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320418 |
Source


|
| Record name | 2-[5-(2-methoxyphenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49648160 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(5-(2-Methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol | |
CAS RN |
849920-52-1 |
Source


|
| Record name | 2-[5-(2-methoxyphenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2739100.png)
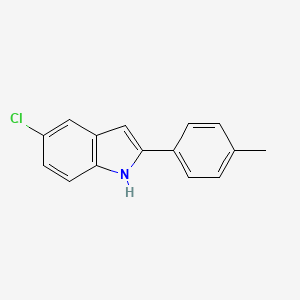

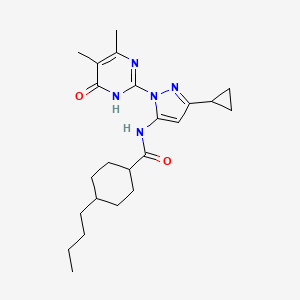
![3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2739107.png)
![7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B2739110.png)
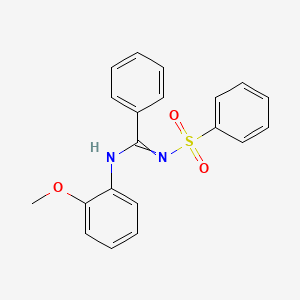
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2739113.png)
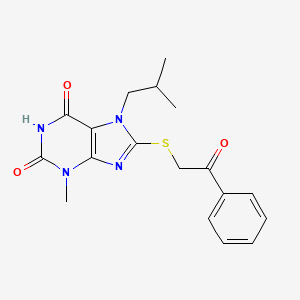
![4-(N,N-diisobutylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2739116.png)

![N-(3-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2739119.png)
![1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-N-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B2739121.png)